molecular formula C8H4ClF3O B3043361 3,4,5-Trifluorophenylacetyl chloride CAS No. 849623-76-3

3,4,5-Trifluorophenylacetyl chloride

Cat. No.: B3043361
CAS No.: 849623-76-3
M. Wt: 208.56 g/mol
InChI Key: LOSDDEPYAXHXSA-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenylacetyl chloride is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of phenylacetyl chloride where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorophenylacetyl chloride typically involves the chlorination of 3,4,5-trifluorophenylacetic acid. The process can be carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually conducted under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorophenylacetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trifluorophenylacetic acid and hydrochloric acid.

    Reduction: It can be reduced to 3,4,5-trifluorophenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) at room temperature.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used under mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    3,4,5-Trifluorophenylacetic Acid: Formed from hydrolysis.

    3,4,5-Trifluorophenylethanol: Formed from reduction.

Scientific Research Applications

3,4,5-Trifluorophenylacetyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules to study their structure and function.

    Medicine: As an intermediate in the synthesis of drugs with potential therapeutic applications.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorophenylacetyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The presence of electron-withdrawing fluorine atoms enhances its reactivity by stabilizing the transition state and increasing the electrophilicity of the carbonyl carbon. This makes it a valuable reagent in organic synthesis for introducing the 3,4,5-trifluorophenylacetyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetyl Chloride: Lacks the fluorine atoms, making it less reactive and less electrophilic compared to 3,4,5-Trifluorophenylacetyl chloride.

    2,4,5-Trifluorophenylacetyl Chloride: Similar structure but with fluorine atoms at different positions, leading to different reactivity and properties.

    3,4-Difluorophenylacetyl Chloride: Contains two fluorine atoms, resulting in intermediate reactivity between phenylacetyl chloride and this compound.

Uniqueness

The unique feature of this compound is the presence of three fluorine atoms on the phenyl ring, which significantly enhances its reactivity and electrophilicity. This makes it particularly useful in reactions requiring a highly reactive acylating agent .

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7(13)3-4-1-5(10)8(12)6(11)2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSDDEPYAXHXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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